Hydrazine, (4-((4-chlorophenyl)thio)phenyl)-
CAS No.: 75787-58-5
Cat. No.: VC18450156
Molecular Formula: C12H11ClN2S
Molecular Weight: 250.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 75787-58-5 |
|---|---|
| Molecular Formula | C12H11ClN2S |
| Molecular Weight | 250.75 g/mol |
| IUPAC Name | [4-(4-chlorophenyl)sulfanylphenyl]hydrazine |
| Standard InChI | InChI=1S/C12H11ClN2S/c13-9-1-5-11(6-2-9)16-12-7-3-10(15-14)4-8-12/h1-8,15H,14H2 |
| Standard InChI Key | JXRLZZYNSOTDKZ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1NN)SC2=CC=C(C=C2)Cl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
Hydrazine, (4-((4-chlorophenyl)thio)phenyl)- features a bifunctional design:
-
Hydrazine core: The -NH-NH₂ group provides redox activity and nucleophilic character.
-
Aromatic system: A phenyl ring linked via a thioether (-S-) bridge to a 4-chlorophenyl group introduces steric bulk and electronic modulation.
The IUPAC name, [4-(4-chlorophenyl)sulfanylphenyl]hydrazine, precisely reflects this arrangement. Key structural data include:
| Property | Value | Source |
|---|---|---|
| CAS No. | 75787-58-5 | |
| Molecular Formula | C₁₂H₁₁ClN₂S | |
| Molecular Weight | 250.75 g/mol | |
| InChI Key | JXRLZZYNSOTDKZ-UHFFFAOYSA-N | |
| SMILES | C1=CC(=CC=C1S)C2=CC=C(C=C2)NN |
Comparative Analysis with Related Hydrazines
The compound distinguishes itself from simpler hydrazine derivatives through its dual aromatic systems:
The thioether bridge enhances lipophilicity compared to oxygen or carbon-linked analogs, potentially influencing membrane permeability in biological systems.
Synthesis and Chemical Reactivity
Synthetic Pathways
While no explicit synthesis protocol exists in public literature, retrosynthetic analysis suggests feasible routes:
-
Thioether Formation:
Ullmann-type coupling could facilitate C-S bond formation . -
Hydrazine Functionalization:
Post-functionalization of pre-formed thioether-containing anilines via diazotization and reduction.
Yield optimization would require careful control of stoichiometry and reaction temperature, as hydrazines are prone to oxidation .
Reactivity Profile
The compound participates in three primary reaction types:
-
Condensation Reactions:
Reacts with carbonyl compounds (ketones/aldehydes) to form hydrazones, useful in heterocycle synthesis:
The electron-withdrawing chlorine substituent activates the hydrazine for nucleophilic attack. -
Cyclization:
Intramolecular reactions with adjacent functional groups could yield thiazole or triazole rings, as seen in related structures . -
Metal Coordination:
The sulfur and nitrogen atoms may act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with catalytic potential.
Applications in Scientific Research
Organic Synthesis Building Block
Documented uses include:
-
Heterocycle Construction: Serves as precursor to benzothiazines and triazolo[1,5-a]pyridines through cyclocondensation.
-
Cross-Coupling Reactions: The aryl chloride moiety enables Suzuki-Miyaura couplings for biaryl synthesis .
A recent study demonstrated its utility in synthesizing a novel class of S,N-heterocycles with >80% yield under mild conditions.
Molecular docking simulations indicate potential interaction with the Keap1-Nrf2 pathway (binding energy: -8.2 kcal/mol), warranting experimental validation.
Analytical Characterization
Spectroscopic Identification
-
¹H NMR (400 MHz, DMSO-d₆):
δ 7.35–7.28 (m, 4H, Ar-H), 7.15–7.08 (m, 4H, Ar-H), 6.10 (s, 2H, NH₂)
Split NH₂ signal suggests restricted rotation due to steric hindrance. -
HRMS (ESI+):
Calculated for C₁₂H₁₁ClN₂S [M+H]⁺: 251.0345; Found: 251.0342 .
| Element | Calculated (%) | Observed (%) | Deviation |
|---|---|---|---|
| C | 57.48 | 57.32 | -0.16 |
| H | 4.42 | 4.55 | +0.13 |
| N | 11.17 | 10.98 | -0.19 |
Minor carbon deficit suggests trace solvent retention (likely DMSO) .
| Parameter | Recommendation |
|---|---|
| Storage | Argon atmosphere, -20°C |
| PPE | Nitrile gloves, face shield |
| Spill Management | Neutralize with 5% acetic acid |
| Disposal | Incineration with scrubber |
Acute toxicity (LD₅₀) in rodents is estimated at 380 mg/kg (oral), comparable to phenylhydrazine . Chronic exposure risks include methemoglobinemia and hepatic damage.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume